3-Fluoroisatoic anhydride

Catalog No.
S728104
CAS No.
174463-53-7
M.F
C8H4FNO3
M. Wt
181.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoroisatoic anhydride

CAS Number

174463-53-7

Product Name

3-Fluoroisatoic anhydride

IUPAC Name

8-fluoro-1H-3,1-benzoxazine-2,4-dione

Molecular Formula

C8H4FNO3

Molecular Weight

181.12 g/mol

InChI

InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12)

InChI Key

IERJBARKMJORGI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)NC(=O)OC2=O

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)OC2=O

3-Fluoroisatoic anhydride is an organic compound with the molecular formula C₈H₄FNO₃. It is characterized by a fused bicyclic structure that includes an isatoic acid moiety and a fluorine atom at the 3-position. This compound is part of a broader class of isatoic anhydrides, which are derived from indole derivatives and are known for their utility in organic synthesis due to their electrophilic properties.

Typical of anhydrides, such as:

  • Acylation Reactions: It can acylate nucleophiles, including alcohols and amines, to form esters and amides, respectively.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can enhance the reactivity of the aromatic ring, facilitating substitutions.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield 3-fluoroisatoic acid.

Research indicates that 3-fluoroisatoic anhydride exhibits potential biological activity, particularly in medicinal chemistry. It has been investigated for its role as a precursor in synthesizing biologically active compounds. The specific biological targets and mechanisms of action are still under exploration, but its structural similarity to other bioactive isatoic derivatives suggests possible pharmacological applications.

The synthesis of 3-fluoroisatoic anhydride typically involves:

  • Starting Material: 7-Fluoroindole serves as the precursor.
  • Reaction Conditions: The synthesis can be achieved by stirring 7-fluoroindole in a solvent mixture (commonly acetonitrile and water) at elevated temperatures (around 40°C) for a specified duration (approximately one hour) .
  • Isolation: Post-reaction, the product is extracted using organic solvents like ethyl acetate and purified through crystallization or chromatography.

3-Fluoroisatoic anhydride finds applications in various fields:

  • Organic Synthesis: It serves as a versatile reagent for the synthesis of complex organic molecules.
  • Pharmaceutical Development: Its derivatives may be explored for therapeutic applications due to their potential biological activities.
  • Material Science: It can be utilized in developing polymeric materials or coatings due to its reactive nature.

Studies involving 3-fluoroisatoic anhydride often focus on its reactivity with various nucleophiles. Interaction studies reveal:

  • Reactivity Profiles: Its electrophilic nature allows it to interact readily with nucleophiles, making it useful in acylation reactions.
  • Biocompatibility: Preliminary studies suggest that derivatives formed from this compound may exhibit favorable interactions with biological systems, although comprehensive toxicity assessments are required.

3-Fluoroisatoic anhydride shares structural similarities with several related compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Isatoic AnhydrideC₈H₅NO₃Lacks fluorine; used widely in organic synthesis
4-Fluoroisatoic AnhydrideC₈H₄FNO₃Fluorine at the 4-position; different reactivity profile
Trifluoroacetic AnhydrideC₂F₃O₃Highly reactive; used as a strong acylating agent

3-Fluoroisatoic anhydride is unique due to its specific position of fluorine substitution, which can significantly influence its chemical reactivity and biological interactions compared to other isatoic anhydrides and trifluorinated compounds.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoroisatoic anhydride

Dates

Modify: 2023-08-15

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